![molecular formula C19H19FN2O3 B2568980 N1-(4-氟苄基)-N2-((2-羟基-2,3-二氢-1H-茚-2-基)甲基)草酰胺 CAS No. 2034444-02-3](/img/structure/B2568980.png)
N1-(4-氟苄基)-N2-((2-羟基-2,3-二氢-1H-茚-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-fluorobenzyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. It was originally developed as a neuroprotective agent, with the aim of preventing or slowing down the progression of neurodegenerative diseases such as Alzheimer's disease. In
科学研究应用
神经保护药物潜力
一项研究探索了 YM-244769,一种新型有效的 Na+/Ca2+ 交换 (NCX) 抑制剂,证明了对神经元 SH-SY5Y 细胞中缺氧/复氧诱导的细胞损伤的神经保护作用。这项研究突出了此类化合物通过调节细胞内的离子交换机制来治疗神经损伤或疾病的治疗潜力 (Iwamoto & Kita, 2006)。
抗菌和抗病毒活性
具有修饰苄基的化合物已被研究其抑制核苷转运蛋白的能力,这对于各种生物学过程至关重要。这种抑制表明在设计药物以对抗与核苷转运机制相关的感染或疾病中具有潜在应用,展示了治疗应用的多功能性 (Tromp et al., 2004)。
药物代谢和处置研究
关于 19F-NMR 光谱研究化合物代谢命运和排泄的研究(例如有效的 HIV 整合酶抑制剂 MK-0518)揭示了药物的药代动力学。这些研究对于了解药物如何在体内代谢至关重要,这影响着它们的安全性、疗效和剂量 (Monteagudo et al., 2007)。
暴饮暴食中的食欲素受体机制
GSK1059865,一种选择性食欲素-1 受体 (OX1R) 拮抗剂,已在大鼠暴饮暴食模型中进行评估。该研究表明 OX1R 机制与强迫性食物摄入有关,并表明 OX1R 的选择性拮抗作用可能是暴饮暴食和其他饮食失调的新型药物治疗方法 (Piccoli et al., 2012)。
HIV 治疗
拉替拉韦单水合物被认为是第一个 HIV 整合酶抑制剂,它举例说明了复杂的化学化合物在开发病毒感染治疗方法中的应用。对其分子结构和相互作用的详细研究为设计有效的抗病毒疗法提供了见解 (Yamuna et al., 2013)。
作用机制
Indole Derivatives
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Imidazole Derivatives
The compound also contains an imidazole ring. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-7-5-13(6-8-16)11-21-17(23)18(24)22-12-19(25)9-14-3-1-2-4-15(14)10-19/h1-8,25H,9-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDOWWOIUEYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。